molecular formula C12H19BN2O5S B1409304 (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-99-8

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Numéro de catalogue: B1409304
Numéro CAS: 1704080-99-8
Poids moléculaire: 314.17 g/mol
Clé InChI: PNVNITXAGACVBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a methoxy group at the para-position and a sulfonylated 4-methylpiperazine group at the meta-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . This compound’s structure is tailored for applications requiring both electronic modulation (via the methoxy group) and enhanced solubility or binding interactions (via the 4-methylpiperazine sulfonyl group).

Propriétés

IUPAC Name

[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)12-9-10(13(16)17)3-4-11(12)20-2/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNITXAGACVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Method Overview

This approach involves the lithiation of a brominated aromatic precursor, followed by reaction with boron reagents such as triisopropyl borate, to yield the target boronic acid.

Procedure

  • Starting Material: 4-bromophenyl sulfonyl derivative with the (4-methylpiperazin-1-yl)sulfonyl group.
  • Step 1: Dissolve the brominated precursor in dry tetrahydrofuran (THF).
  • Step 2: Cool the solution to -78°C under nitrogen atmosphere.
  • Step 3: Add n-butyllithium (n-BuLi) dropwise to lithiate the aromatic ring.
  • Step 4: After stirring at -78°C for 1-2 hours, add triisopropyl borate dropwise.
  • Step 5: Warm the mixture to room temperature and stir for an extended period (12-16 hours).
  • Step 6: Quench with aqueous NaOH, adjust pH to neutral, extract with ethyl acetate, dry, and concentrate.
  • Outcome: The resulting boronic acid derivative is purified via recrystallization or chromatography, yielding the target compound.

Yield & Conditions

Direct Coupling Using Organometallic Reagents

Method Overview

An alternative involves the use of organolithium reagents to directly introduce boron groups onto aromatic systems.

Procedure

  • Step 1: Prepare a solution of the bromophenyl sulfonyl precursor in dry THF.
  • Step 2: Cool to -78°C under nitrogen.
  • Step 3: Add n-butyllithium to generate the aryllithium intermediate.
  • Step 4: Add triisopropyl borate, allowing the boron to couple with the aromatic ring.
  • Step 5: Warm to room temperature, then work-up with aqueous acid to isolate the boronic acid.

Yield & Conditions

Notes

  • The process requires careful control of temperature and moisture exclusion to prevent side reactions.

Preparation of Stock Solutions and Formulations

The preparation of stock solutions is straightforward, involving dissolving the compound in suitable solvents such as DMSO, PEG300, Tween 80, or water, with specific concentrations tailored for in vivo or in vitro applications.

Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 3.183 mL 15.915 mL 31.8299 mL
5 mM 0.6366 mL 3.183 mL 6.366 mL
10 mM 0.3183 mL 1.5915 mL 3.183 mL

(Data from reference)

Research Findings and Data Tables

Reaction Yields and Conditions

Method Reagents Yield Temperature Key Notes
Lithiation + Borate Bromophenyl sulfonyl derivative + triisopropyl borate 58-61% -78°C to RT Requires inert atmosphere, low temperature
Organolithium Coupling Bromophenyl sulfonyl derivative + n-BuLi + triisopropyl borate 58% -78°C Sensitive to moisture, controlled addition

Notes on Purification

  • Recrystallization from water or chromatography with silica gel is recommended.
  • Physical methods like vortexing, ultrasound, or hot water baths can facilitate dissolving during formulation.

Summary of Key Research Findings

  • The primary synthetic route involves lithiation of the aromatic bromide, followed by boronate ester formation.
  • Yields are typically around 58-61%, with reaction conditions requiring strict anhydrous, low-temperature environments.
  • The compound can be formulated into solutions suitable for in vivo studies by dissolving in DMSO, PEG300, Tween 80, or oils, following the detailed protocols provided.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfone, while reduction could produce a boronic ester.

Applications De Recherche Scientifique

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mécanisme D'action

The mechanism of action of (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it a potent inhibitor of enzymes such as proteases and kinases. This interaction disrupts the normal function of the target enzyme, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
Target Compound : (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid Not Provided C₁₂H₁₈BN₂O₅S 4-methoxy, 3-(4-methylpiperazinyl)sulfonyl High TPSA (~89.5 Ų), suited for aqueous-phase reactions; potential use in kinase inhibitors
B-[4-Methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]boronic acid 874219-52-0 C₁₁H₁₆BNO₅S 4-methoxy, 3-(pyrrolidinylsulfonyl) Reduced basicity vs. piperazine analogs; used in polymer-supported ligands
(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 1447713-71-4 C₁₁H₁₅BFN₂O₄S 3-fluoro, 4-(4-methylpiperazinyl)sulfonyl Enhanced Lewis acidity due to fluorine; potential for PET imaging probes
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid Not Provided C₁₃H₂₀BN₂O₅S 4-(4-ethylpiperazinyl)sulfonyl Increased lipophilicity (ethyl group); improved membrane permeability in drug candidates
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 1704080-61-4 C₁₂H₁₈BN₂O₅S 2-methoxy, 5-(4-methylpiperazinyl)sulfonyl Positional isomerism alters electronic density; slower Suzuki coupling kinetics
(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 1704067-49-1 C₁₁H₁₃BF₂N₂O₄S 4,5-difluoro, 2-(4-methylpiperazinyl)sulfonyl Strong electron-withdrawing effects; potential for boronic ester-based sensors
(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid 1704074-48-5 C₁₃H₂₀BClN₂O₂ 4-chloro, 3-((4-ethylpiperazinyl)methyl) Chlorine enhances electrophilicity; methylene linker improves steric flexibility

Key Research Findings

Structural and Electronic Effects

  • Methoxy vs. Halogen Substitution : The methoxy group in the target compound donates electrons, stabilizing the boronic acid and reducing its Lewis acidity compared to fluorine/chlorine analogs. This impacts Suzuki coupling efficiency, where electron-deficient aryl halides react faster with electron-rich boronic acids .
  • Piperazine vs. Pyrrolidine Sulfonyl : The 4-methylpiperazine group provides two additional hydrogen-bond acceptors compared to pyrrolidine, enhancing interactions with biological targets (e.g., STAT5 inhibitors in ) .
  • Alkyl Substituents on Piperazine : Ethyl groups (vs. methyl) increase lipophilicity (logP), as seen in CAS 1704074-48-5, improving blood-brain barrier penetration in CNS drug candidates .

Reactivity in Cross-Coupling

  • The target compound’s sulfonyl group is compatible with palladium catalysis, as shown in , where sulfonyl fluoride boronic acids undergo Suzuki-Miyaura reactions .
  • Boroxine formation (observed in for trifluoromethylsulfonyl analogs) is minimized in the target compound due to steric hindrance from the 4-methylpiperazine group, improving solubility .

Activité Biologique

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound features a complex structure that includes a methoxy group, a piperazine ring, and a sulfonyl group, which contribute to its diverse biological interactions.

  • Molecular Formula : C12H19BN2O5S
  • Molecular Weight : 314.17 g/mol
  • CAS Number : 1704080-99-8

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes through transmetalation processes, particularly in the Suzuki–Miyaura coupling reaction. This compound interacts with various biomolecules, forming stable complexes that can modulate their activity, notably affecting oxidoreductase enzymes involved in cellular redox reactions .

Anticancer Activity

Research has shown that boronic acid derivatives exhibit significant anticancer properties. In a study involving prostate cancer cells, compounds similar to this compound demonstrated cytotoxic effects, reducing cell viability significantly at concentrations as low as 5 µM. Specifically, treatment with related boronic compounds resulted in a decrease in cancer cell viability to 33%, while healthy cells maintained a viability of 71% .

Table 1: Cytotoxic Effects of Boronic Compounds on Prostate Cancer Cells

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been investigated. Compounds structurally related to this compound have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7–13 mm indicate significant antimicrobial effects .

Table 2: Antimicrobial Activity of Boronic Compounds

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Methicillin-resistant S. aureus (MRSA)12

Antioxidant Activity

In addition to anticancer and antimicrobial properties, these compounds exhibit antioxidant activity. Various assays, such as DPPH and ABTS, have demonstrated that boronic acid derivatives can scavenge free radicals effectively, comparable to standard antioxidants like α-Tocopherol .

Case Studies

  • Prostate Cancer Treatment : A study evaluated the effects of boronic compounds on human prostate cancer cells (PC-3). The results indicated that these compounds could selectively target cancer cells while sparing healthy cells, highlighting their potential for therapeutic applications in oncology .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boronic acids against common pathogens. The results revealed substantial inhibition against Staphylococcus aureus, suggesting potential use in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid?

The synthesis typically involves multi-step reactions starting with functionalized phenylboronic acid precursors. Key steps include sulfonylation of the piperazine moiety and methoxy group introduction. Critical parameters include:

  • Temperature control : Reactions often require low temperatures (0–5°C) during boronic acid coupling to avoid side reactions like protodeboronation .
  • pH modulation : Basic conditions (pH 8–9) stabilize the boronic acid group during sulfonylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane is used for phase separation in purification .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) may be required for Suzuki-Miyaura cross-coupling steps .

Q. How can structural characterization of this compound be rigorously validated?

Combine multiple analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy (-OCH₃), sulfonyl (-SO₂), and piperazine groups. The boronic acid proton (B-OH) may appear as a broad peak at δ 7–9 ppm in DMSO-d₆ .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ or [M−H]− ions) with <2 ppm error .
  • IR spectroscopy : Look for B-O (∼1340 cm⁻¹) and S=O (∼1150–1250 cm⁻¹) stretches .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or boron coordination geometry .

Q. What are the solubility and stability considerations for handling this compound?

  • Solubility : Soluble in DMSO, DMF, and methanol but poorly in water. Add co-solvents (e.g., ethanol) for aqueous experiments .
  • Stability : Store at −20°C under inert gas (argon) to prevent oxidation of the boronic acid group. Monitor for degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug-target interactions?

Density Functional Theory (DFT) calculations can:

  • Model boronic acid-diol interactions (e.g., with serine proteases or glycoproteins) by analyzing bond angles and charge distribution .
  • Predict acid dissociation constants (pKa) : The boronic acid group’s pKa (~7.6) influences its ability to form reversible covalent bonds with biological targets .
  • Simulate steric effects : The sulfonyl-piperazine moiety may hinder binding to flat hydrophobic pockets, requiring ligand-flexibility adjustments .

Q. How do contradictory data arise in binding affinity studies, and how can they be resolved?

Discrepancies may stem from:

  • Assay conditions : Variations in pH or ionic strength alter boronic acid’s binding capacity. Standardize buffer systems (e.g., 20 mM HEPES, pH 7.4) .
  • Target conformation : Use X-ray crystallography or cryo-EM to verify the target’s active site geometry during binding .
  • Competitive inhibitors : Perform control experiments with known boronic acid inhibitors (e.g., bortezomib) to validate specificity .

Q. What experimental strategies mitigate batch-to-batch variability in biological activity assays?

  • Purification : Use preparative HPLC to ensure >98% purity (confirmed by LC-MS) .
  • Normalization : Adjust compound concentrations based on quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Replicate design : Include triplicate measurements across independent synthesis batches to assess reproducibility .

Q. How can the compound’s stability in biological matrices be optimized for pharmacokinetic studies?

  • Stabilizing agents : Add 1% bovine serum albumin (BSA) to serum samples to prevent nonspecific adsorption .
  • Temperature control : Store samples at −80°C and avoid freeze-thaw cycles to minimize degradation .
  • Protection from light : Amber vials prevent photodegradation of the sulfonyl group .

Q. What are the limitations of using this compound in enzyme inhibition studies, and how can they be addressed?

  • Reversibility : Boronic acids form reversible covalent bonds, complicating IC₅₀ calculations. Use progress curve analysis to distinguish between reversible and irreversible inhibition .
  • Off-target effects : Screen against a panel of related enzymes (e.g., proteases) to confirm selectivity .
  • Solubility constraints : Use cyclodextrin-based formulations to enhance bioavailability in cellular assays .

Methodological Resources

Q. What advanced techniques quantify binding kinetics with high precision?

  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (ka/kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for boronic acid-protein interactions .
  • Fluorescence Polarization : Monitor competitive displacement of fluorescent probes in solution-phase assays .

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

  • Molecular Dynamics (MD) Simulations : Model ligand-target flexibility over microsecond timescales to identify transient binding pockets .
  • Alchemical Free Energy Calculations : Predict relative binding affinities for structural analogs to guide SAR studies .
  • Experimental validation : Synthesize and test top-ranked derivatives from virtual libraries to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.